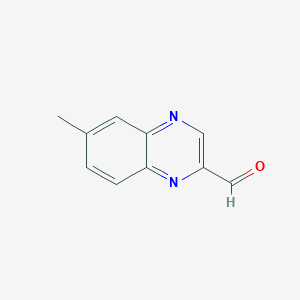![molecular formula C9H11N3O B15071545 [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Z)-spiro[24]hepta-4,6-dien-2-ylmethylideneamino]urea is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea typically involves the cycloalkylation of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia . This reaction forms the spirocyclic core, which is then further functionalized to introduce the urea moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Applications De Recherche Scientifique
[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of [(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[2.4]hepta-4,6-diene: A simpler spirocyclic compound with similar structural features.
4-Methylspiro[2.4]hepta-4,6-diene: Another spirocyclic compound with a methyl group substitution.
Uniqueness
[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea is unique due to the presence of the urea moiety, which imparts additional reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds and makes it a valuable target for research and development.
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C9H11N3O/c10-8(13)12-11-6-7-5-9(7)3-1-2-4-9/h1-4,6-7H,5H2,(H3,10,12,13)/b11-6- |
Clé InChI |
KBUPDHLPDRWLSD-WDZFZDKYSA-N |
SMILES isomérique |
C1C(C12C=CC=C2)/C=N\NC(=O)N |
SMILES canonique |
C1C(C12C=CC=C2)C=NNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


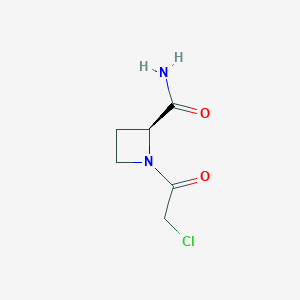

![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
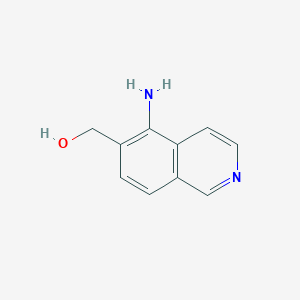
![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)

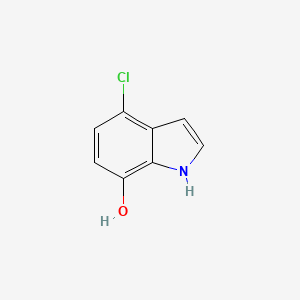
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)

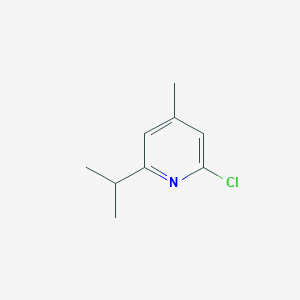
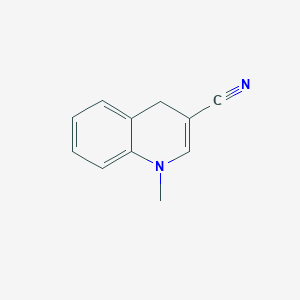
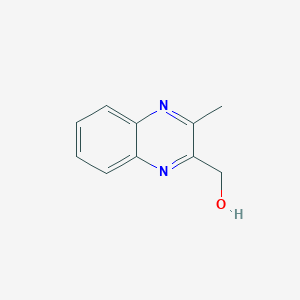
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
